molecular formula C20H22N4O3S B2480416 N-(4-甲氧基苄基)-3-(5-(噻吩-2-基)-1,3,4-噁二唑-2-基)哌啶-1-甲酰胺 CAS No. 1105201-45-3

N-(4-甲氧基苄基)-3-(5-(噻吩-2-基)-1,3,4-噁二唑-2-基)哌啶-1-甲酰胺

货号 B2480416
CAS 编号: 1105201-45-3
分子量: 398.48
InChI 键: CIIWAIZYRGYUSE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-(4-methoxybenzyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide often involves multi-step reactions, including the formation of oxadiazole rings and subsequent attachment of thiophene and piperidine derivatives. A common approach for synthesizing such compounds involves condensation reactions, nucleophilic substitution, and cyclization processes. These methods aim to achieve high yields and selectivity towards the desired product (Krasavin et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of compounds related to N-(4-methoxybenzyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide typically involves X-ray crystallography and computational methods like DFT calculations. These analyses reveal the conformations, bond lengths, and angles critical to understanding the compound's reactivity and interaction with biological targets. Such studies have shown that the oxadiazole ring contributes to the rigidity of the molecule, which can affect its biological activity (Kumara et al., 2017).

科学研究应用

合成新化合物

研究通过操纵相关化学结构导致了新化合物的合成。例如,一项研究详细描述了从维斯纳金和赭黄素衍生的新苯并二呋喃基、1,3,5-三嗪、1,3,5-噁二唑基和噻唑并嘧啶类化合物的创造,展示了抗炎和镇痛特性。这些化合物表现出显著的COX-2抑制活性,展示了治疗应用的潜力 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)

抗菌活性

多项研究合成了具有抗菌特性的衍生物。例如,一系列1,4-二取代1,2,3-三唑衍生物被评估为潜在的抗菌剂,针对各种细菌和真菌菌株,显示出中等至良好的活性 (Jadhav, Raundal, Patil, & Bobade, 2017)

细胞毒性研究

对5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物进行了研究,评估它们对癌细胞系(如厄立特氏腹水癌细胞)的细胞毒潜力。这些研究有助于寻找新的癌症治疗方法 (Hassan, Hafez, & Osman, 2014)

分子对接和EGFR抑制剂

研究了携带1,2,4-三唑基的苯并咪唑衍生物的互变异构性、构象和抗癌特性,通过密度泛函理论和分子对接显示出对它们作为EGFR抑制剂的机制的重要见解,为癌症治疗的发展提供了途径 (Karayel, 2021)

抗结核活性

已合成并评估了咪唑并[2,1-b][1,3,4]噻二唑的曼尼希碱基对其对结核分枝杆菌H37Rv的抗结核活性。该研究突显了某些结构修饰对增强抗结核药理活性的潜力 (Badiger & Khazi, 2013)

属性

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-26-16-8-6-14(7-9-16)12-21-20(25)24-10-2-4-15(13-24)18-22-23-19(27-18)17-5-3-11-28-17/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIWAIZYRGYUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。